

Technical Guide: Diethyl 2-(2-oxopropyl)malonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Diethyl 2-(2-oxopropyl)malonate

Cat. No.: B1280708

[Get Quote](#)

Abstract

This technical guide provides a detailed overview of **Diethyl 2-(2-oxopropyl)malonate**, also known as Diethyl 2-acetylmalonate. The document covers its chemical identity, structural information, and key quantitative data. While specific experimental data for this compound is not widely available in public literature, this guide furnishes a representative, detailed experimental protocol for the synthesis of a structurally similar compound via malonic ester alkylation, a standard method for preparing such molecules. Furthermore, the guide discusses the applications of malonate derivatives and related keto-esters in the fields of medicinal chemistry and drug development, highlighting their role as versatile synthetic intermediates. A generalized workflow for the synthesis is provided in visual format.

Chemical Identity and Properties

Diethyl 2-(2-oxopropyl)malonate is a dicarbonyl compound featuring a malonic ester functional group substituted with an acetyl (2-oxopropyl) side chain. Its structure combines the reactivity of a β -ketoester with the synthetic versatility of a malonic ester, making it a potentially valuable building block in organic synthesis.

The systematic IUPAC name for this compound is diethyl 2-(2-oxopropyl)propanedioate.

Table 1: Chemical Identifiers and Physical Properties

Property	Value	Citation
IUPAC Name	diethyl 2-(2-oxopropyl)propanedioate	
Common Name	Diethyl 2-acetonylmalonate	
CAS Number	23193-18-2	[1][2]
Molecular Formula	C ₁₀ H ₁₆ O ₅	
Molecular Weight	216.23 g/mol	
Boiling Point	Data not available	[1][2]
Density	Data not available	[1][2]
Refractive Index	Data not available	[2]

Synthesis and Experimental Protocols

The synthesis of **Diethyl 2-(2-oxopropyl)malonate** is achieved via the malonic ester synthesis, a classical method for forming carbon-carbon bonds. The core transformation involves the alkylation of a diethyl malonate enolate with an appropriate electrophile, in this case, chloroacetone or a similar 3-halopropan-2-one.

While a specific, peer-reviewed protocol for **Diethyl 2-(2-oxopropyl)malonate** is not readily available, a detailed, representative procedure for the monoalkylation of diethyl malonate is provided below. This protocol, adapted from established methods for similar alkylations, serves as a comprehensive guide for researchers.[3]

Representative Experimental Protocol: Alkylation of Diethyl Malonate

This protocol describes the synthesis of diethyl methylmalonate and serves as a model for the synthesis of **diethyl 2-(2-oxopropyl)malonate** by substituting the alkylating agent.[3]

Reaction: $(\text{C}_2\text{H}_5\text{O}_2\text{C})_2\text{CH}_2 + \text{Na}^+\text{OC}_2\text{H}_5^- \rightarrow \text{Na}^+[(\text{C}_2\text{H}_5\text{O}_2\text{C})_2\text{CH}]^- + \text{C}_2\text{H}_5\text{OH}$

$\text{Na}^+[(\text{C}_2\text{H}_5\text{O}_2\text{C})_2\text{CH}]^- + \text{CH}_3\text{Br} \rightarrow (\text{C}_2\text{H}_5\text{O}_2\text{C})_2\text{CH}(\text{CH}_3) + \text{NaBr}$

Materials:

- Absolute Ethyl Alcohol
- Sodium metal
- Diethyl malonate
- Methyl Bromide (For adaptation, use Chloroacetone)
- Glacial Acetic Acid
- Hydrochloric Acid (concentrated)
- Ether
- Anhydrous Calcium Chloride

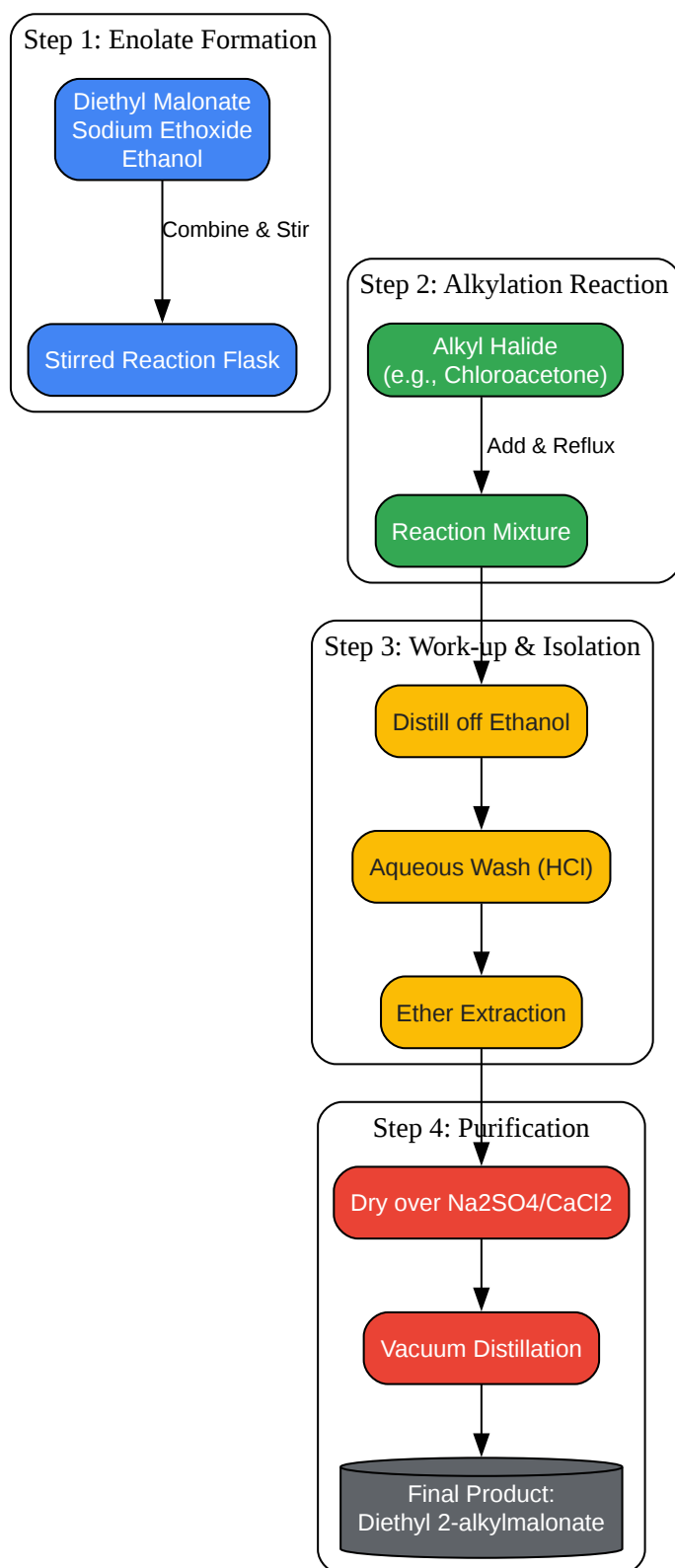
Procedure:

- Preparation of Sodium Ethoxide: In a 2-liter three-necked flask equipped with a mechanical stirrer and a reflux condenser (with a calcium chloride tube), add 1 liter of absolute ethyl alcohol. Carefully add 46 g (2 gram atoms) of sodium metal in small pieces. Stir until all the sodium has dissolved.
- Enolate Formation: To the resulting sodium ethoxide solution, add 320 g (2 moles) of diethyl malonate.
- Alkylation: Bubble 200 g (2.1 moles) of methyl bromide (or add an equimolar amount of chloroacetone dropwise) into the stirred solution through a gas delivery tube. An initial cooling with a water bath may be necessary to control the exothermic reaction. After the initial reaction subsides, allow the mixture to stand at room temperature for 1 hour and then reflux on a steam bath for an additional 2 hours, or until the solution is neutral to moist litmus paper.
- Work-up: Distill the majority of the alcohol from the reaction mixture at atmospheric pressure. Add 600-700 cc of water containing 10 cc of concentrated hydrochloric acid to the residue and shake well.

- Extraction: Separate the lower aqueous layer from the ester. Extract the aqueous layer twice with ether. Combine the ether extracts with the main ester product.
- Purification: Wash the combined ester and ether layers with dilute hydrochloric acid, then with water. Dry the solution over anhydrous calcium chloride.
- Distillation: After removing the ether by distillation, distill the residue under reduced pressure. The fraction corresponding to the alkylated product is collected.

Synthetic Workflow Visualization

The following diagram illustrates the generalized experimental workflow for the malonic ester alkylation described in the protocol.



[Click to download full resolution via product page](#)

Generalized workflow for malonic ester synthesis.

Applications in Research and Drug Development

Malonic esters are foundational reagents in organic synthesis, and their derivatives are crucial intermediates in the preparation of a wide array of commercially important compounds, particularly pharmaceuticals.[4]

Key Application Areas:

- **Synthesis of Carboxylic Acids:** The malonic ester synthesis allows for the conversion of an alkyl halide into a carboxylic acid with two additional carbon atoms ($RX \rightarrow RCH_2COOH$) after hydrolysis and decarboxylation of the alkylated malonate.
- **Heterocyclic Chemistry:** **Diethyl 2-(2-oxopropyl)malonate** is a 1,5-dicarbonyl compound precursor. Such compounds are highly valuable in the synthesis of various heterocycles, such as pyridines, pyrimidines, and quinolones, which are core structures in many bioactive molecules.
- **Pharmaceutical Intermediates:** Diethyl malonate itself is a starting material for several drugs, including barbiturates (sedatives), non-steroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone, and antibacterial agents like nalidixic acid.[4] The introduction of a keto-functionalized side chain, as in **Diethyl 2-(2-oxopropyl)malonate**, provides an additional reactive handle for building more complex molecular architectures required for modern drug candidates. For example, related structures have been investigated as intermediates for small molecule kinase inhibitors used in anticancer therapy.[5] While direct use of this specific compound in a marketed drug is not prominently documented, its value lies in its potential as a versatile building block for creating libraries of compounds for drug discovery screening.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 5. atlantis-press.com [atlantis-press.com]
- To cite this document: BenchChem. [Technical Guide: Diethyl 2-(2-oxopropyl)malonate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1280708#diethyl-2-2-oxopropyl-malonate-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com